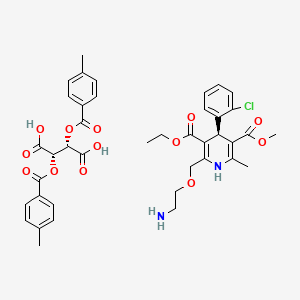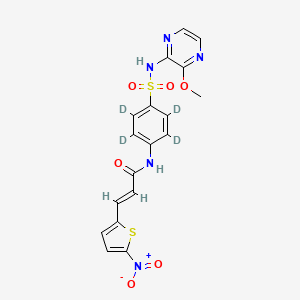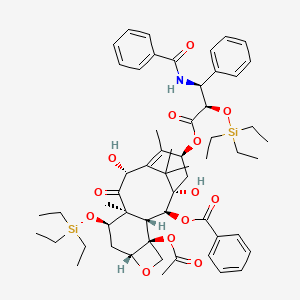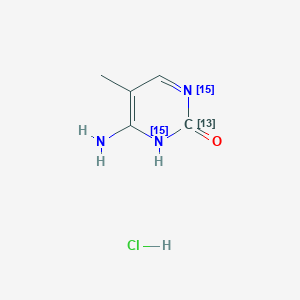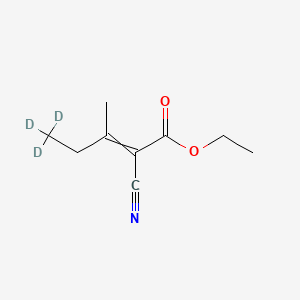
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is a deuterated analog of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester. This compound is characterized by the presence of a cyano group, a methyl group, and an ethyl ester group, making it a versatile intermediate in organic synthesis. The deuterium labeling (d3) is often used in scientific research to study reaction mechanisms and metabolic pathways due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-pentenoic acid and ethyl alcohol.
Deuterium Labeling: The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium.
Esterification: The carboxylic acid group of 3-methyl-2-pentenoic acid is esterified with ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for deuterium exchange and esterification can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides using reagents like alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding acids or ketones.
Reduction: Amines.
Substitution: Different esters or amides.
科学的研究の応用
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms.
Biology: The deuterium labeling allows for tracing metabolic pathways and studying enzyme-catalyzed reactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 involves its interaction with various molecular targets and pathways:
Molecular Targets: The cyano group can interact with nucleophiles, while the ester group can undergo hydrolysis.
Pathways Involved: The compound can participate in nucleophilic addition and substitution reactions, as well as oxidation and reduction processes.
類似化合物との比較
Similar Compounds
(E/Z)-2-Propyl-2-pentenoic Acid Methyl Ester-d3: Similar structure but with a propyl group instead of a cyano group.
Sinapic Acid Ethyl Ester-d3: Contains a sinapic acid moiety instead of a cyano group.
Uniqueness
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is unique due to its cyano group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The deuterium labeling further enhances its utility in research applications by providing stability and traceability.
特性
IUPAC Name |
ethyl 2-cyano-5,5,5-trideuterio-3-methylpent-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPLDHMXQALQAT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=C(C#N)C(=O)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
